2-Aminopentyl carbamimidothioate

Description

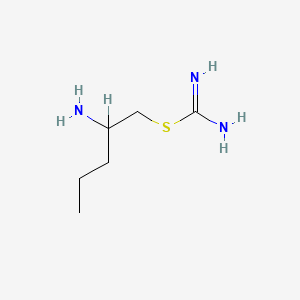

2-Aminopentyl carbamimidothioate is a thiourea-derived compound characterized by a carbamimidothioate group (–N–C(=S)–NH–) attached to a 2-aminopentyl chain. This structural motif enables diverse reactivity and biological activity, making it relevant in pharmaceutical and materials chemistry. These methods often employ carbamimidothioate salts (e.g., methyl carbamimidothioate sulfate) as precursors, yielding heterocyclic frameworks with reported antiviral and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-aminopentyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-2-3-5(7)4-10-6(8)9/h5H,2-4,7H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZLKGJAGPHSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CSC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63680-52-4 (sulfate[1:1] salt) | |

| Record name | S-(2-Aminopentyl)isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077044770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00998317 | |

| Record name | 2-Aminopentyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77044-77-0 | |

| Record name | S-(2-Aminopentyl)isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077044770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopentyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopentyl carbamimidothioate can be achieved through a multi-step process involving the reaction of amines with isothiocyanates. One common method involves the reaction of 2-aminopentylamine with an isothiocyanate under mild conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature, with the addition of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminopentyl carbamimidothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Aminopentyl carbamimidothioate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminopentyl carbamimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Carbamimidothioates exhibit distinct structural features depending on substituents and hybridization states:

Key Observations :

- Substituents (e.g., methyl, ethyl, aryl) influence spatial arrangement and electronic properties. For instance, aryl groups enhance π-conjugation, lengthening C–N bonds (~1.3–1.4 Å) .

- The Z-configuration across the C–N bond is conserved in crystalline states, promoting planar geometries and intermolecular interactions .

This compound

Multicomponent Reactions: Similar to 4-aryl-2-thiouracils, using aldehydes, cyanoacetates, and carbamimidothioate salts under mild conditions (CH₃OH/NaOH, 30 min, 80–90% yields) .

Stepwise Condensation: As seen for 2-cyanoguanidine derivatives, involving carbamimidothioate intermediates and amino acids (e.g., 7-aminoheptanoic acid) activated by HATU or EDC .

Comparisons :

Physicochemical Properties

- Crystal Packing: N-Phenyl derivatives form layered structures via N–H∙∙∙N(cyano) and C–H∙∙∙O/S interactions . Methyl/ethyl analogs exhibit less defined packing due to smaller substituents.

- Solubility: Amine-containing derivatives (e.g., 2-aminopentyl) likely exhibit higher aqueous solubility compared to aryl-substituted analogs.

- Thermal Stability: Melting points for related compounds range widely; e.g., monotartrate salts melt at 174–175°C .

Biological Activity

Overview

2-Aminopentyl carbamimidothioate is an organic compound classified under carbamimidothioates, characterized by the presence of a carbamimidothioate group. This compound is notable for its potential biological activities, particularly in enzyme inhibition and protein interactions, which makes it a subject of interest in medicinal chemistry and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C6H15N3S

- CAS Number : 77044-77-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopentylamine with isothiocyanates under mild conditions, often using solvents like dimethylformamide (DMF) and bases such as triethylamine. This multi-step process can be optimized for industrial production to ensure high yield and purity.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This inhibition can have significant effects on various biochemical pathways, potentially leading to therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit enzyme activities, making it useful in studying enzyme kinetics and cellular processes. The compound's interactions with enzymes may lead to the development of new therapeutic agents targeting diseases where enzyme dysregulation is a factor.

Case Studies

- Enzyme Interaction Studies : In a study focusing on enzyme inhibitors, this compound demonstrated significant inhibition of specific proteases involved in cellular signaling pathways. The half-maximal inhibitory concentration (IC50) values were determined through dose-response curves, indicating its potential as a lead compound for drug development.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds derived from this structure were tested against Staphylococcus aureus and demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential applications in treating infections caused by resistant strains .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Type | Similarity | Unique Features |

|---|---|---|

| S-aryl carbamimidothioates | Similar structure; different substitution | Distinct biological activity profile |

| Thiourea derivatives | Shared thiourea moiety | Specific substitution pattern affecting activity |

Research Applications

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules.

- Biological Studies : Inhibitor studies for understanding enzyme mechanisms.

- Industrial Applications : Potential use in producing specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.